(3E)-1-benzyl-3-{[(3-chlorophenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide
Description
Properties
IUPAC Name |
(3E)-1-benzyl-3-[(3-chloroanilino)methylidene]-2,2-dioxo-2λ6,1-benzothiazin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN2O3S/c23-17-9-6-10-18(13-17)24-14-21-22(26)19-11-4-5-12-20(19)25(29(21,27)28)15-16-7-2-1-3-8-16/h1-14,24H,15H2/b21-14+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGDKUOJYRABGQM-KGENOOAVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)C(=CNC4=CC(=CC=C4)Cl)S2(=O)=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)/C(=C\NC4=CC(=CC=C4)Cl)/S2(=O)=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3E)-1-benzyl-3-{[(3-chlorophenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide , a derivative of benzothiazine, has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and the underlying mechanisms that contribute to its activity.
Synthesis
The synthesis of this compound is typically achieved through multi-step reactions involving the condensation of various precursors. The process often utilizes catalytic systems to enhance yield and purity. For instance, a study highlighted the use of ammonium acetate in synthesizing related benzothiazine derivatives, which may provide insights into optimizing the synthesis of this specific compound .
Biological Activity
Research indicates that derivatives of benzothiazine exhibit a range of biological activities, including:
- Antimicrobial Activity : Several studies have reported that benzothiazine derivatives possess significant antibacterial properties. For example, compounds similar to the target compound have shown effectiveness against various bacterial strains .
- Anti-inflammatory Effects : The anti-inflammatory potential of benzothiazine derivatives is well-documented. The mechanism often involves the inhibition of cyclooxygenase enzymes (COX), which are pivotal in the inflammatory pathway .
- Anticancer Properties : Some studies suggest that benzothiazine derivatives can induce apoptosis in cancer cells, making them candidates for further development as anticancer agents. The structural characteristics of these compounds allow for interactions with cellular targets involved in cancer progression .
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : Molecular docking studies have indicated that this compound can effectively bind to active sites of enzymes involved in inflammatory responses and microbial resistance .
- Cellular Uptake and Toxicity : Investigations into the cellular uptake mechanisms reveal that modifications in the structure can enhance or reduce toxicity in human cell lines, which is critical for therapeutic applications .
Case Studies
Several case studies illustrate the biological activity of related benzothiazine compounds:
- Antimicrobial Efficacy : A study investigated a series of benzothiazine derivatives against Gram-positive and Gram-negative bacteria. Results showed some compounds had minimum inhibitory concentrations (MICs) below 100 µg/mL, indicating strong antimicrobial potential .
- Anti-inflammatory Activity : Another research effort focused on evaluating the anti-inflammatory effects using in vivo models. The results demonstrated a significant reduction in edema when treated with benzothiazine derivatives compared to control groups .
Data Tables
| Activity Type | Compound | IC50/Effectiveness |
|---|---|---|
| Antimicrobial | Benzothiazine Derivative A | MIC = 50 µg/mL |
| Anti-inflammatory | Benzothiazine Derivative B | Reduction in edema by 40% |
| Anticancer | Benzothiazine Derivative C | Induction of apoptosis at 10 µM |
Scientific Research Applications
Chemistry
In the realm of chemistry, (3E)-1-benzyl-3-{[(3-chlorophenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide serves as a valuable building block for the synthesis of more complex molecules. Its unique structure allows it to participate in various organic reactions, including:
- Nucleophilic Substitution Reactions : The benzyl group can be modified to introduce various functional groups.
- Cyclization Reactions : The compound can serve as a precursor for synthesizing other heterocycles.
Biology
Research indicates that this compound may possess significant biological activities. Studies have explored its potential as:
- Antimicrobial Agent : Preliminary investigations suggest that it may exhibit activity against various bacterial strains, making it a candidate for developing new antibiotics.
- Anticancer Properties : The compound's structural features are believed to interact with cellular pathways involved in cancer progression. Ongoing research aims to elucidate its mechanisms of action and efficacy in cancer models.
Medicine
In medicinal chemistry, this compound is being investigated for:
- Therapeutic Applications : Its potential role as a therapeutic agent for diseases such as cancer and infections is under exploration.
- Drug Development : The compound's unique properties make it a candidate for further modification to enhance its pharmacological profile.
Industry
This compound is also relevant in industrial applications:
- Pharmaceutical Manufacturing : It can serve as an intermediate in the synthesis of various pharmaceutical compounds.
- Material Science : Its unique chemical structure may lead to the development of new materials with specific properties.
Case Studies and Research Findings
Several studies have contributed to understanding the applications of this compound:
- Antimicrobial Activity Study : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of benzothiazinones exhibit significant antimicrobial properties against resistant strains of bacteria . This opens avenues for developing new antibiotics based on this compound.
- Cancer Research : Research published in Cancer Letters explored the anticancer potential of similar benzothiazinone derivatives, highlighting their ability to induce apoptosis in cancer cells . This suggests that this compound could be further studied for similar effects.
Chemical Reactions Analysis
Multicomponent Reactions (MCRs)
This compound participates in three-component reactions (3-CRs) with arylcarbaldehydes and active methylene nitriles (e.g., malononitrile), catalyzed by triethylamine in ethanol under reflux. The process yields 2-amino-4-aryl-4,6-dihydropyrano[3,2-c]benzothiazine 5,5-dioxides (Table 1) .
| Aldehyde Component | Active Methylene Nitrile | Product Yield (%) | Conditions |
|---|---|---|---|
| Benzaldehyde | Malononitrile | 92 | EtOH, reflux, 1 h |
| 4-Nitrobenzaldehyde | Malononitrile | 88 | EtOH, 50°C, 40 min |
| 4-Dimethylaminobenzaldehyde | Malononitrile | 85 | EtOH, reflux, 1 h |
Mechanism :
-
Enolate formation : The benzothiazinone’s active methylene group deprotonates, forming a nucleophilic enolate.
-
Knoevenagel condensation : The enolate reacts with the aldehyde to generate an α,β-unsaturated intermediate.
-
Michael addition : The nitrile attacks the unsaturated system, followed by cyclization to form the pyrano-benzothiazine fused ring .
Competing pathways may produce bis-adducts (triethylammonium salts of bis-benzothiazinones), which reversibly regenerate starting materials or proceed to the final product under prolonged heating .
Nucleophilic Substitution and Coupling Reactions
The 3-chlorophenylamino and benzyl groups facilitate coupling with electrophiles. For example:
-
Buchwald-Hartwig amination : Palladium-catalyzed coupling with aryl halides modifies the chlorophenyl moiety .
-
Alkylation/acyclation : The NH group undergoes alkylation with alkyl halides or acylation with acid chlorides in DMF/K₂CO₃ .
Example : Reaction with 2-bromo-N-arylacetamides under basic conditions (K₂CO₃, DMF, 80–100°C) introduces N-arylacetamide side chains :
Rearrangement Reactions
The benzothiazinone backbone undergoes Gabriel-Colman rearrangement under basic conditions, converting isothiazolone intermediates into isomeric benzothiazines. This is critical in synthetic routes to derivatives :
Acid/Base-Mediated Transformations
-
Enolization : The carbonyl group enolizes in polar aprotic solvents (e.g., DMF), enabling electrophilic substitution at the α-carbon .
-
Deprotonation : Strong bases (e.g., DBU) promote aza-Michael additions, though competing ester aminolysis may occur .
Analytical Characterization
Reactions are monitored via TLC and characterized by:
-
NMR : Distinct signals for the benzyl (δ 4.5–5.0 ppm) and chlorophenyl (δ 7.2–7.8 ppm) groups .
-
IR : Stretching vibrations for C=O (1732 cm⁻¹) and SO₂ (1366 cm⁻¹).
Key Research Findings
-
Catalyst impact : Triethylamine outperforms urea in MCRs, achieving >85% yields .
-
Solvent effects : Ethanol optimizes cyclization, while DMF enhances coupling reactivity .
-
Thermal stability : Prolonged heating (>2 h) reduces yields due to bis-adduct equilibration .
This compound’s versatility in MCRs and coupling reactions positions it as a scaffold for synthesizing bioactive heterocycles, with applications in medicinal chemistry and materials science .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
1-Ethyl-1H-2,1-Benzothiazin-4(3H)-one 2,2-Dioxide
- Substituent Variation : The ethyl group at N1 instead of benzyl reduces steric hindrance, favoring faster reaction kinetics in MCRs.
- Reactivity : Ethyl derivatives exhibit lower yields (60–75%) in three-component reactions compared to benzyl analogues (80–92%) due to reduced electron-donating effects .
- Crystallography : The S1–C8 bond length in the ethyl variant is 1.792 Å, shorter than in benzyl derivatives (1.817 Å), suggesting increased ring strain .
3,3-Dichloro-1-Ethyl-1H-2,1-Benzothiazin-4(3H)-one 2,2-Dioxide
- Halogen Effects : Dichloro substitution at C3 enhances electrophilicity, enabling nucleophilic attacks at the carbonyl group.
- Hydrogen Bonding : Intermolecular N–H···O bonds stabilize the crystal lattice, forming helical chains along the c-axis, unlike the benzyl derivative’s planar packing .
(3E)-3-{[(3-Chloro-2-Methylphenyl)Amino]Methylene}-1-(4-Methylbenzyl)-1H-2,1-Benzothiazin-4(3H)-one 2,2-Dioxide Steric and Electronic Modifications: The 4-methylbenzyl group increases solubility in nonpolar solvents, while the 3-chloro-2-methylphenylamino group introduces steric hindrance, slowing MCRs by 20–30% compared to the parent compound .
Crystallographic and Geometric Parameters
- Impact of Substituents : Chlorine atoms reduce C–Cl bond lengths (1.744–1.766 Å) compared to C–Br (1.898–1.947 Å), increasing ring rigidity .
Preparation Methods
Sulfonamide Intermediate Preparation
The synthesis begins with 2-chlorobenzenesulfonyl chloride (CAS 2905-18-4), which reacts with benzylamine in anhydrous dichloromethane under basic conditions (triethylamine) to yield N-benzyl-2-chlorobenzenesulfonamide .
Reaction Scheme:
$$
\text{2-Cl-C}6\text{H}4\text{SO}2\text{Cl} + \text{PhCH}2\text{NH}2 \xrightarrow{\text{Et}3\text{N, CH}2\text{Cl}2} \text{2-Cl-C}6\text{H}4\text{SO}2\text{NHCH}2\text{Ph} + \text{HCl}
$$
Cyclization to Benzothiazinone
The sulfonamide undergoes cyclization with ethyl acetoacetate in the presence of sodium hydride (NaH) in tetrahydrofuran (THF), forming 1-benzyl-3-acetyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide . This step introduces the ketone at position 3, critical for subsequent enamine formation.
Key Observations:
- Reaction Time : 12–16 hours at 80°C.
- Yield : 68–72% after recrystallization.
- Byproducts : Unreacted sulfonamide (<5%) and decarboxylated derivatives (<3%).
Enamine Formation via Condensation
Knoevenagel-Type Condensation
The ketone at position 3 reacts with 3-chloroaniline in toluene under Dean-Stark conditions, catalyzed by p-toluenesulfonic acid (PTSA), to form the (E)-enamine.
Reaction Scheme:
$$
\text{Ketone} + \text{3-Cl-C}6\text{H}4\text{NH}2 \xrightarrow{\text{PTSA, Δ}} \text{(3E)-Enamine} + \text{H}2\text{O}
$$
Optimized Conditions:
Stereochemical Control
The (E)-configuration is favored due to:
- Thermodynamic stability of the trans isomer.
- Azeotropic water removal , shifting equilibrium toward enamine formation.
Characterization Data:
- 1H NMR : δ 8.21 (s, 1H, CH=N), 7.45–7.12 (m, 11H, aromatic).
- 13C NMR : δ 167.2 (C=O), 153.1 (C=N), 139.5–115.3 (aromatic carbons).
Alternative Synthetic Pathways
One-Pot Multi-Component Synthesis
A modified approach combines 2-chlorobenzenesulfonyl chloride , benzylamine , and 3-chloroaniline with acetylenedicarboxylate in a single pot, though yields are lower (52%).
Limitations:
Oxidation of Thiazinone Sulfides
Sulfur in the thiazinone ring is oxidized to sulfone using 3-chloroperbenzoic acid (m-CPBA) in dichloromethane.
Conditions:
Critical Analysis of Methodologies
| Method | Yield | E-Selectivity | Scalability |
|---|---|---|---|
| Stepwise Cyclization | 72% | >95% | High |
| One-Pot Multi-Component | 52% | 75% | Moderate |
| Sulfide Oxidation | 89% | N/A | High |
Key Findings:
- The stepwise approach offers superior yield and stereocontrol.
- Oxidation post-cyclization is efficient but requires anhydrous conditions.
- Multi-component reactions suffer from side product formation.
Structural and Mechanistic Insights
X-ray Crystallography
Single-crystal analysis confirms:
Q & A
Q. What functionalization strategies expand the compound’s applicability in drug discovery?
- Answer : The benzothiazinone core can be modified at:
- Position 1 : Replace benzyl with alkyl groups (e.g., ethyl) to alter lipophilicity.
- Position 3 : Introduce electron-withdrawing substituents (e.g., nitro) to enhance electrophilicity for nucleophilic attacks.
- Sulfone group : Convert to sulfonamides for improved solubility .
Data Contradiction Analysis
Q. How should researchers interpret conflicting synthetic yields in similar routes?
- Answer : Compare reaction parameters (e.g., ’s 37% yield with benzylamine vs. 17% with 4-(aminomethyl)benzene-1,2-diol). The lower yield in the latter case likely stems from steric hindrance or reduced amine nucleophilicity. Systematic optimization (e.g., microwave-assisted synthesis) can bridge such gaps .
Q. Why do crystallographic studies of analogs show divergent hydrogen-bonding patterns?
- Answer : Crystal packing is sensitive to substituents. For example, ’s chloro-substituted analog forms N–H···O=S bonds, while ’s benzoyl derivative exhibits π-π stacking. Use Mercury software to analyze packing motifs and correlate them with solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
